4-(2,4-Dichlorophenoxy)aniline
Overview
Description
“4-(2,4-Dichlorophenoxy)aniline” is a chemical compound with the molecular formula C12H9Cl2NO . It is a derivative of aniline, which is a primary amine that consists of a benzene ring attached to an amino group .
Synthesis Analysis
The synthesis of “this compound” involves a series of chemical reactions. The preparation method includes dissolving the corresponding anilines in a liquid or molten state together with aqueous sodium nitrite solution in equimolar amounts to excess HCl and introducing the diazonium chloride solution obtained into a boiling mixture of about half-concentrated H2SO4 and an aromatic hydrocarbon .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring attached to an amino group and a dichlorophenoxy group . The molecular weight of this compound is 254.11 g/mol .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and can involve multiple steps. For example, it has been reported that the toxicity of 2,4-Dichlorophenoxyacetic acid (2,4-D) and its metabolite 2,4-Dichlorophenol (2,4-DCP) to Vibrio qinghaiensis sp.-Q67 (Q67) and Caenorhabditis elegans increases with exposure time .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 254.11 g/mol . Other specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.
Scientific Research Applications
Environmental Monitoring and Detection:
- Fusco et al. (2017) developed an impedimetric label-free immunosensor for detecting 2,4-Dichlorophenoxy Acetic Acid (2,4-D), a herbicide, in solutions and real samples. This sensor employed a nanocomposite of AuNPs-PANABA-MWCNTs, enhancing sensitivity and stability for herbicide detection (Fusco et al., 2017).
- Peleyeju et al. (2017) created a ternary composite electrode of diamond, graphene, and polyaniline for electrochemical detection of 2,4-dichlorophenol in aqueous media. This electrode showed excellent electrochemical properties and was used to detect 2,4-DCP in domestic wastewater, demonstrating potential for practical applications (Peleyeju et al., 2017).
Polymer Science and Material Chemistry:
- Leyla Shahhosseini et al. (2016) synthesized a novel polymer based on a derivative of aniline, which was used as a counter electrode in the fabrication of dye-sensitized solar cells. The polymer showed high conducting and porous properties, improving the energy conversion efficiency of the solar cells (Shahhosseini et al., 2016).
- E. Buruianǎ et al. (2005) synthesized polyurethane cationomers with anil groups, demonstrating intramolecular proton transfer in salicylideneanil structures. These polymers showed fluorescent properties and were investigated for their structure and photochromic mechanism (Buruianǎ et al., 2005).
- Shuai Li et al. (2017) developed four novel electrochromic materials employing nitrotriphenylamine unit as the acceptor and different thiophene derivatives as the donor. These polymers exhibited outstanding optical contrasts, high coloration efficiencies, and fast switching speeds, making them suitable for electrochromic applications (Li et al., 2017).
Toxicology and Health Safety:
- G. Rankin et al. (1986) assessed the nephrotoxic potential of aniline and its monochlorophenyl derivatives in rats, providing insights into the toxic effects of these compounds on renal function (Rankin et al., 1986).
- Natana Raquel Zuanazzi et al. (2020) performed a scientometric review on the toxicity of 2,4-D herbicide, summarizing the advancement in research related to 2,4-D toxicology and mutagenicity (Zuanazzi et al., 2020).
Safety and Hazards
Safety data sheets suggest avoiding breathing mist, gas, or vapors of “4-(2,4-Dichlorophenoxy)aniline”. Contact with skin and eyes should be avoided, and personal protective equipment should be used. It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mechanism of Action
Target of Action
It is structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), a well-known herbicide that targets plant growth hormones, specifically auxins . Auxins play a crucial role in plant growth and development, and disruption of their function can lead to abnormal growth and eventual plant death .
Mode of Action
2,4-D mimics natural auxin at the molecular level, causing an overstimulation of auxin-responsive genes, leading to uncontrolled cell division and growth . It’s plausible that 4-(2,4-Dichlorophenoxy)aniline might have a similar mode of action due to its structural similarity with 2,4-D.
Biochemical Pathways
Based on the action of 2,4-d, it can be inferred that the compound might interfere with auxin-mediated signaling pathways, leading to abnormal growth and development in plants .
Result of Action
Based on the effects of similar compounds like 2,4-d, it can be inferred that the compound might cause abnormal growth, senescence, and plant death .
Action Environment
Factors such as temperature, ph, and presence of other chemicals can potentially affect the action and stability of similar compounds .
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-8-1-6-12(11(14)7-8)16-10-4-2-9(15)3-5-10/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDOREOERSVIRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065825 | |
Record name | Benzenamine, 4-(2,4-dichlorophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14861-17-7 | |
Record name | 4-(2,4-Dichlorophenoxy)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14861-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminonitrofen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014861177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-(2,4-dichlorophenoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 4-(2,4-dichlorophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2,4-dichlorophenoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.378 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(2,4-DICHLOROPHENOXY)BENZENAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R41F3KF27M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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